2-[1-(4-Methoxyphenyl)ethenyl]phenol
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Overview
Description
2-(1-(4-Methoxyphenyl)vinyl)phenol is an organic compound with the molecular formula C15H14O2. It is an aromatic compound that features a phenol group and a methoxyphenyl group connected via a vinyl linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxyphenyl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenol ring through the reaction with a suitable nucleophile . This reaction typically requires the presence of a strong base and elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 2-(1-(4-Methoxyphenyl)vinyl)phenol often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Methoxyphenyl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-(4-Methoxyphenyl)vinyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(4-Methoxyphenyl)vinyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy group can influence the compound’s electronic properties and reactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-vinylphenol:
4-Hydroxy-3-methoxystyrene: Another related compound with similar functional groups but different connectivity.
Uniqueness
2-(1-(4-Methoxyphenyl)vinyl)phenol is unique due to its combination of a phenol group and a methoxyphenyl group connected via a vinyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-11(14-5-3-4-6-15(14)16)12-7-9-13(17-2)10-8-12/h3-10,16H,1H2,2H3 |
InChI Key |
ATMIXNNJZQIVPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2O |
Origin of Product |
United States |
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